Venlafaxine

Vue d'ensemble

Description

La venlafaxine est un composé pharmaceutique principalement utilisé comme antidépresseur. Il appartient à la classe des inhibiteurs de la recapture de la sérotonine et de la norépinéphrine. La this compound est couramment prescrite pour le traitement du trouble dépressif majeur, du trouble anxieux généralisé, du trouble d’anxiété sociale et du trouble panique . Elle a été approuvée pour la première fois par la Food and Drug Administration des États-Unis en 1993 et est depuis devenue un médicament largement utilisé pour les troubles de l’humeur .

Mécanisme D'action

La venlafaxine exerce ses effets en inhibant la recapture de la sérotonine et de la norépinéphrine au niveau du terminal présynaptique. Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant la neurotransmission et l’humeur. La this compound et son métabolite actif, la O-desméthylthis compound, ont une forte affinité pour les transporteurs de la sérotonine et de la norépinéphrine, ce qui les rend efficaces dans le traitement des troubles de l’humeur .

Composés similaires :

Desthis compound : Le principal métabolite actif de la this compound, également utilisé comme antidépresseur.

Duloxétine : Un autre inhibiteur de la recapture de la sérotonine et de la norépinéphrine utilisé pour des indications similaires.

Milnacipran : Un inhibiteur de la recapture de la sérotonine et de la norépinéphrine principalement utilisé pour la fibromyalgie

Comparaison :

This compound par rapport à la desthis compound : La this compound est métabolisée en desthis compound dans l’organisme. .

This compound par rapport à la duloxétine : Les deux composés inhibent la recapture de la sérotonine et de la norépinéphrine, mais la duloxétine a également des effets significatifs sur les voies de la douleur, ce qui la rend utile dans les cas de douleur chronique

This compound par rapport au milnacipran : Le milnacipran a une inhibition plus équilibrée de la recapture de la sérotonine et de la norépinéphrine par rapport à la this compound, qui a une affinité plus élevée pour la recapture de la sérotonine

La this compound reste un composé unique et précieux dans le traitement des troubles de l’humeur en raison de son double mécanisme d’action et de ses vastes applications en recherche.

Applications De Recherche Scientifique

Medical Uses

- Major Depressive Disorder (MDD)

- Generalized Anxiety Disorder (GAD)

- Social Anxiety Disorder (SAD)

- Panic Disorder

- Post-Traumatic Stress Disorder (PTSD)

- Chronic Pain Management

- Menopausal Symptoms

- Narcolepsy

Table 1: Summary of Clinical Trials Involving this compound

Pharmacological Profile

This compound is metabolized into O-desmethylthis compound, its active metabolite, which also contributes to its therapeutic effects. The pharmacokinetics of this compound indicate that it has a half-life extending up to several hours, necessitating careful consideration in dosing, especially among patients with renal or hepatic impairments .

Analyse Biochimique

Biochemical Properties

Venlafaxine plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This inhibition is achieved through the interaction of this compound with the serotonin transporter (SERT) and norepinephrine transporter (NET). This compound also exhibits a weaker inhibition of dopamine reuptake by interacting with the dopamine transporter (DAT). These interactions enhance neurotransmission and contribute to its antidepressant effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects neuronal cells by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound enhances neurotrophic signaling and neuroplasticity, which are critical for the recovery of neuronal function and structure. It also impacts the expression of genes involved in neurotransmitter release, synaptogenesis, and cognitive processes . Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which supports the survival and growth of neurons.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with SERT, NET, and DAT. By inhibiting these transporters, this compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood regulation. This compound also modulates gene expression by influencing transcription factors and signaling pathways associated with neuroplasticity and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under physiological conditions, but its degradation can occur in the presence of light and heat. Long-term studies have shown that chronic administration of this compound leads to sustained increases in neurotransmitter levels and improved neuronal function. Prolonged exposure to this compound may also result in adaptive changes in receptor sensitivity and neurotransmitter turnover .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively increases serotonin and norepinephrine levels, leading to antidepressant effects. At high doses, this compound may cause adverse effects such as increased anxiety, hyperactivity, and cardiovascular disturbances. Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and the risk of toxicity increases .

Metabolic Pathways

This compound is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2D6 and CYP3A4. The major metabolites of this compound include O-desmethylthis compound (ODV) and N-desmethylthis compound. These metabolites retain pharmacological activity and contribute to the overall therapeutic effects of this compound. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It crosses the blood-brain barrier to reach the central nervous system, where it exerts its antidepressant effects. This compound interacts with various transporters and binding proteins, including P-glycoprotein, which influences its distribution and accumulation in different tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and synaptic vesicles of neuronal cells. It is directed to specific compartments through targeting signals and post-translational modifications. This compound’s localization within synaptic vesicles facilitates its interaction with neurotransmitter transporters and enhances its ability to modulate neurotransmission .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la venlafaxine implique plusieurs étapes, à partir du 4-méthoxyphénylacétonitrile et de la cyclohexanone. L’étape initiale implique la condensation du 4-méthoxyphénylacétonitrile avec la cyclohexanone en présence d’une base pour former un intermédiaire cyano. Cet intermédiaire est ensuite réduit à l’aide d’un catalyseur métallique de transition, tel que le nickel de Raney, sous atmosphère d’hydrogène pour donner la this compound .

Méthodes de production industrielle : La production industrielle de la this compound suit généralement la même voie de synthèse, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié à l’aide de techniques de cristallisation pour obtenir le chlorhydrate de this compound, qui est la forme utilisée dans les formulations pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La venlafaxine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers métabolites, notamment la O-desméthylthis compound.

Réduction : L’intermédiaire cyano dans la synthèse de la this compound est réduit pour former le produit final.

Substitution : La this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Le nickel de Raney et l’hydrogène gazeux sont couramment utilisés pour la réduction de l’intermédiaire cyano.

Substitution : Des nucléophiles forts tels que l’hydrure de sodium peuvent être utilisés pour les réactions de substitution

Principaux produits formés :

O-desméthylthis compound : Un métabolite majeur formé par oxydation.

Chlorhydrate de this compound : Le produit final utilisé dans les formulations pharmaceutiques

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications en recherche scientifique :

Chimie : La this compound est utilisée comme composé modèle dans les études sur les inhibiteurs de la recapture de la sérotonine et de la norépinéphrine.

Biologie : La recherche sur les effets de la this compound sur les systèmes de neurotransmetteurs fournit des informations sur le traitement des troubles de l’humeur.

Médecine : La this compound est largement étudiée pour son efficacité et sa sécurité dans le traitement de diverses affections psychiatriques.

Industrie : La this compound est utilisée dans l’industrie pharmaceutique pour le développement de médicaments antidépresseurs .

Comparaison Avec Des Composés Similaires

Desvenlafaxine: The primary active metabolite of this compound, also used as an antidepressant.

Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used for similar indications.

Milnacipran: A serotonin and norepinephrine reuptake inhibitor used primarily for fibromyalgia

Comparison:

This compound vs. Desthis compound: this compound is metabolized into desthis compound in the body. .

This compound vs. Duloxetine: Both compounds inhibit the reuptake of serotonin and norepinephrine, but duloxetine also has significant effects on pain pathways, making it useful for chronic pain conditions

This compound vs. Milnacipran: Milnacipran has a more balanced inhibition of serotonin and norepinephrine reuptake compared to this compound, which has a higher affinity for serotonin reuptake

This compound remains a unique and valuable compound in the treatment of mood disorders due to its dual mechanism of action and extensive research applications.

Activité Biologique

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of major depressive disorder (MDD) and anxiety disorders. Its biological activity is characterized by its effects on neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), as well as its active metabolite, O-desmethylthis compound (ODV). This article delves into the biochemical mechanisms, pharmacokinetics, and clinical implications of this compound's biological activity, supported by relevant data and research findings.

This compound's antidepressant effects are attributed to its ability to inhibit the reuptake of serotonin and norepinephrine. The drug exhibits a dose-dependent effect on neurotransmitter levels:

- Low Doses : Primarily inhibits the reuptake of serotonin.

- Higher Doses : Inhibits both serotonin and norepinephrine reuptake.

Research indicates that this compound also weakly inhibits dopamine reuptake at high doses, although this action is less pronounced compared to its effects on 5-HT and NE .

| Dose Range | Primary Action | Secondary Action |

|---|---|---|

| Low Dose (< 300 mg) | Serotonin reuptake inhibition | Minimal dopamine effect |

| Moderate Dose (300-375 mg) | Serotonin and norepinephrine reuptake inhibition | Weak dopamine inhibition |

| High Dose (> 375 mg) | Serotonin, norepinephrine, and weak dopamine reuptake inhibition | Increased side effects possible |

Pharmacokinetics

This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system. The key metabolic pathways include:

- CYP2D6 : Converts this compound to ODV, which is the active metabolite responsible for much of the drug's therapeutic effects.

- CYP2C19 and CYP3A4 : Involved in further metabolism to N-desmethylthis compound (NDV) and other metabolites.

The pharmacokinetic profile is crucial for understanding individual variations in drug response due to genetic polymorphisms in metabolic enzymes .

Case Study Insights

- Neurotransmitter Levels : A study using a rat model showed that this compound significantly increased brain levels of 5-HT and NE at doses of 16 mg/kg and above. This effect was more pronounced than that observed with fluoxetine, a selective serotonin reuptake inhibitor (SSRI) .

- Metabolic Variability : Research on patients undergoing this compound therapy demonstrated stereoselective metabolism influenced by genetic variants in CYP2D6 and CYP2C19. For instance, individuals with specific genotypes exhibited altered ratios of ODV to this compound, impacting therapeutic outcomes .

- In Vivo Effects : Clinical trials have reported that this compound leads to significant reductions in depressive symptoms, with a Ki value indicating substantial inhibition of platelet serotonin uptake at therapeutic concentrations .

Table 2: Summary of Clinical Findings

Propriétés

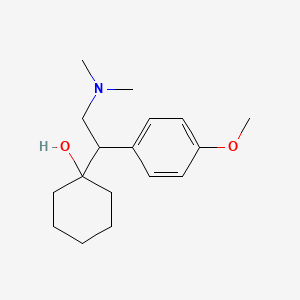

IUPAC Name |

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99300-78-4 (hydrochloride) | |

| Record name | Venlafaxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023737 | |

| Record name | Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/ | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action of venlafaxine in the treatment of various psychiatric conditions has not been fully elucidated; however, it is understood that venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal. This results in increased levels of neurotransmitters available at the synapse that can stimulate postsynaptic receptors. It is suggested that venlafaxine has a 30-fold selectivity for serotonin compared to norepinephrine: venlafaxine initially inhibits serotonin reuptake at low doses, and with higher doses, it inhibits norepinephrine reuptake in addition to serotonin. Venlafaxine and ODV are also weak inhibitors of dopamine reuptake., The mechanism of the antidepressant action of venlafaxine in humans is believed to be associated with its potentiation of neurotransmitter activity in the CNS. Preclinical studies have shown that venlafaxine and its active metabolite, O-desmethylvenlafaxine, are potent inhibitors of neuronal serotonin and norepinephrine reuptake and weak inhibitors of dopamine reuptake. Venlafaxine and O-desmethylvenlafaxine have no significant affinity for muscarinic cholinergic, H1-histaminergic, or a1-adrenergic receptors in vitro. Pharmacologic activity at these receptors is hypothesized to be associated with the various anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs. Venlafaxine and O-desmethylvenlafaxine do not possess monoamine oxidase (MAO) inhibitory activity., /The antinociceptive effects of the novel phentylethylamine antidepressant drug venlafaxine and its interaction with various opioid, noradrenaline and serotonin receptor subtypes were evaluated. When mice were tested with a hotplate analgesia meter, venlafaxine induced a dose-dependent antinociceptive effect following i.p. administration with an ED50 of 46.7 mg/kg (20.5; 146.5; 95% CL). Opioid, adrenergic and serotoninergic receptor antagonists were tested for their ability to block venlafaxine antinociception. Venlafaxine-induced antinociception was significantly inhibited by naloxone, nor-BNI and naltrindole but not by beta-FNA or naloxonazine, implying involvement of kappa1- and delta-opioid mechanisms. When adrenergic and serotoninergic antagonists were used, yohimbine (P < 0.005) but not phentolamine or metergoline, decreased antinociception elicited by venlafaxine, implying a clear alpha2- and a minor alpha1-adrenergic mechanism of antinociception. When venlafaxine was administered together with various agonists of the opioid and alpha2- receptor subtypes, it significantly potentiated antinociception mediated by kappa1- kappa3- and delta-opioid receptor subtypes. The alpha2-adrenergic agonist clonidine significantly potentiated venlafaxine-mediated antinociception. Summing up these results, we conclude that the antinociceptive effect of venlafaxine is mainly influenced by the kappa- and delta-opioid receptor subtypes combined with the alpha2-adrenergic receptor. These results suggest a potential use of venlafaxine in the management of some pain syndromes. However, further research is needed in order to establish both the exact clinical indications and the effective doses of venlafaxine when prescribed for pain. /Salt not specified/, Venlafaxine ... causes selective inhibition of neuronal reuptake of serotonine and norepinephrine with little effect on other neurotransmitter systems. Cases of seizures, tachycardia, and QRS prolongation have been observed following drug overdose in humans. The clinical manifestations of cardiac toxicity suggest that venlafaxine may exhibit cardiac electrophysiological effects on fast conducting cells. Consequently, studies were undertaken to characterize effects of venlafaxine on the fast inward sodium current (I(Na)) of isolated guinea pig ventricular myocytes. Currents were recorded with the whole-cell configuration of the patch-clamp technique in the presence of Ca(2+) and K(+) channel blockers. Results obtained demonstrated that venlafaxine inhibits peak I(Na) in a concentration-dependent manner with an estimated IC(50) of 8. 10(-6) M. Inhibition was exclusively of a tonic nature and rate-independent. Neither kinetics of inactivation (tau(inac)= 0.652 +/- 0.020 ms, under control conditions; tau(inac)= 0.636 +/- 0.050, in the presence of 10(-5) M venlafaxine; n = 5 cells isolated from five animals) nor kinetics of recovery from inactivation of the sodium channels (tau(re)= 58.7 +/- 1.6 ms, under control conditions; tau(re)= 54.4 +/- 1.8, in the presence of 10(-5) M venlafaxine; n = 10 cells isolated from six animals) were significantly altered by 10(-5) M venlafaxine. These observations led us to conclude that venlafaxine blocks I(Na) following its binding to the resting state of the channel. Thus, the characteristics of block of I(Na) by venlafaxine are different from those usually observed with most tricyclic antidepressants or conventional class I antiarrhythmic drugs., The 5-HT(4) receptor may be a target for antidepressant drugs. ... The effects of the dual antidepressant, venlafaxine, on 5-HT(4) receptor-mediated signalling events /is examined/. The effects of 21 days treatment (p.o.) with high (40 mg kg(-1)) and low (10 mg kg(-1)) doses of venlafaxine, were evaluated at different levels of 5-HT(4) receptor-mediated neurotransmission by using in situ hybridization, receptor autoradiography, adenylate cyclase assays and electrophysiological recordings in rat brain. The selective noradrenaline reuptake inhibitor, reboxetine (10 mg kg(-1), 21 days) was also evaluated on 5-HT(4) receptor density. Treatment with a high dose (40 mg kg(-1)) of venlafaxine did not alter 5-HT(4) mRNA expression, but decreased the density of 5-HT(4) receptors in caudate-putamen (% reduction = 26 + or - 6), hippocampus (% reduction = 39 + or -7 and 39 + or - 8 for CA1 and CA3 respectively) and substantia nigra (% reduction = 49 + or - 5). Zacopride-stimulated adenylate cyclase activation was unaltered following low-dose treatment (10 mg kg(-1)) while it was attenuated in rats treated with 40 mg kg(-1) of venlafaxine (% reduction = 51 + or - 2). Furthermore, the amplitude of population spike in pyramidal cells of CA1 of hippocampus induced by zacopride was significantly attenuated in rats receiving either dose of venlafaxine. Chronic reboxetine did not modify 5-HT(4) receptor density. Data indicate a functional desensitization of 5-HT(4) receptors after chronic venlafaxine, similar to that observed after treatment with the classical selective inhibitors of 5-HT reuptake., The present study was undertaken to evaluate the potential role of 5-HT1A receptors in the antidepressant-like effect and antinociceptive effect of venlafaxine. With this aim, the effect of either a selective 5-HT1A receptor antagonist (WAY-100635; N-2-[4-(2-methoxyphenyl-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexane carboxamide) or a selective 5-HT1A receptor agonist (8-OH-DPAT; 8-hydroxy-2-(di-n-propylamine) tetralin hydrobromide) was investigated in mice in combination with venlafaxine by means of the forced swimming test, a paradigm aimed at screening potential antidepressants, and the hot-plate test, a phasic pain model. Surprisingly, the results showed that WAY-100635 produced a large decrease in the antidepressant-like effect of venlafaxine, while 8-OH-DPAT rendered effective a non-effective dose of this antidepressant. However, in the hot-plate test WAY-100635 significantly enhanced the antinociceptive effect of venlafaxine, whereas 8-OH-DPAT counteracted its antinociceptive effect. These findings show that 5-HT1A receptors play differing roles in modulating the antidepressant-like and antinociceptive effects of venlafaxine in the models investigated. The results imply that blockade of the 5-HT1A receptors in the forebrain will counteract the favourable (antidepressant-like) effect at raphe nuclei level, and consequently, the overall effect evidenced is an antagonism. This suggests a predominant role of 5-HT1A receptors located in the forebrain area for the antidepressant-like effect. In contrast, the antinociceptive effect of venlafaxine is probably potentiated due to the blockade of somatodendritic 5-HT1A receptors in the same raphe nuclei, facilitating the descending monoaminergic pain control system. | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

93413-69-5 | |

| Record name | Venlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Venlafaxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venlafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | venlafaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRZ5RCB1QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C | |

| Record name | Venlafaxine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Venlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.